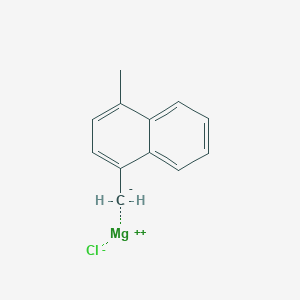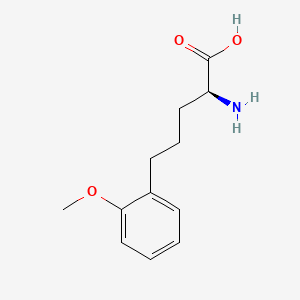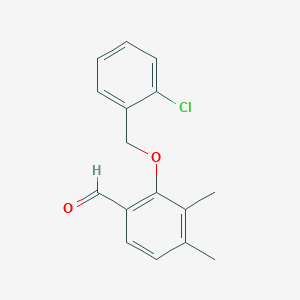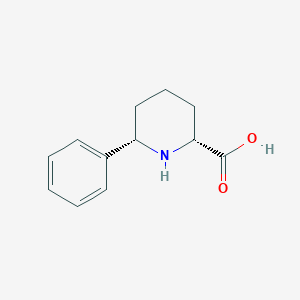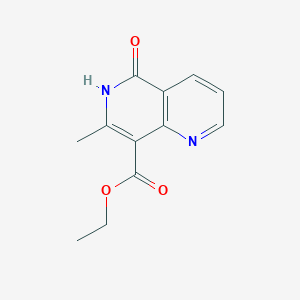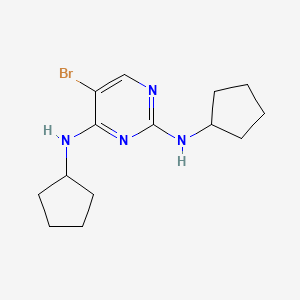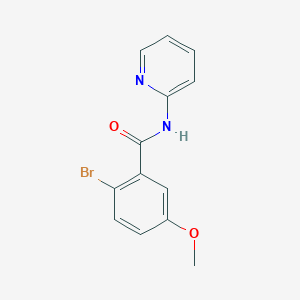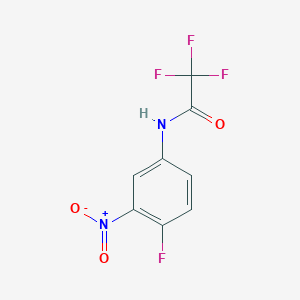
(3-t-Butoxy-4-fluorophenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-tert-butoxy-4-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the tert-butoxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-tert-butoxy-4-fluorophenyl)zinc bromide typically involves the reaction of 3-tert-butoxy-4-fluorophenyl bromide with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the formation of the organozinc compound is complete.
Industrial Production Methods: On an industrial scale, the production of (3-tert-butoxy-4-fluorophenyl)zinc bromide follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3-tert-butoxy-4-fluorophenyl)zinc bromide primarily undergoes cross-coupling reactions, such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions, where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with (3-tert-butoxy-4-fluorophenyl)zinc bromide include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving (3-tert-butoxy-4-fluorophenyl)zinc bromide are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. These products benefit from the unique properties imparted by the tert-butoxy and fluorophenyl groups.
Aplicaciones Científicas De Investigación
(3-tert-butoxy-4-fluorophenyl)zinc bromide is extensively used in scientific research for the synthesis of novel organic compounds. In chemistry, it is employed in the development of new synthetic methodologies and the construction of complex molecular architectures. In biology and medicine, it is used to create bioactive molecules and potential drug candidates. Industrial applications include the production of advanced materials with specific properties, such as polymers and electronic components.
Mecanismo De Acción
The mechanism by which (3-tert-butoxy-4-fluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the nature of the electrophile. The molecular targets and pathways involved are primarily dictated by the specific reaction being performed, with the organozinc compound acting as a nucleophile in most cases.
Comparación Con Compuestos Similares
Similar Compounds:
- (3-tert-butoxy-4-chlorophenyl)zinc bromide
- (3-tert-butoxy-4-bromophenyl)zinc bromide
- (3-tert-butoxy-4-iodophenyl)zinc bromide
Uniqueness: Compared to similar compounds, (3-tert-butoxy-4-fluorophenyl)zinc bromide offers unique reactivity due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions. This makes it a valuable reagent in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C10H12BrFOZn |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-7-5-4-6-8(9)11;;/h4,6-7H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MMQQINWDVOPMMN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)

![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
